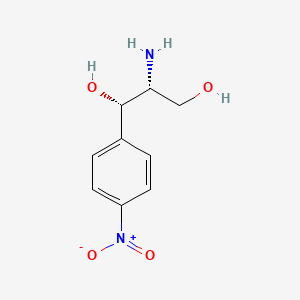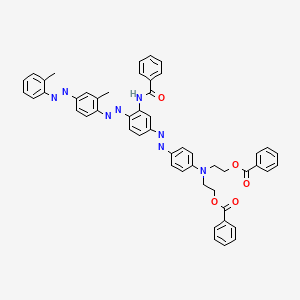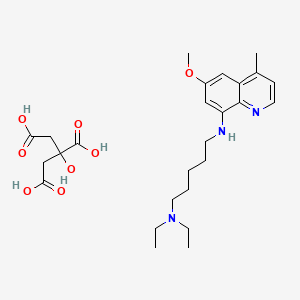
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that features a quinoline moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline structure imparts unique chemical properties that make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the methoxy and methyl groups. The next step involves the attachment of the diethylamino pentyl chain through nucleophilic substitution reactions. Finally, the compound is coupled with 2-hydroxypropane-1,2,3-tricarboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the quinoline ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-6-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known anti-malarial drug that also contains a quinoline moiety.
Quinidine: An anti-arrhythmic agent with a similar quinoline structure.
Quinine: Another anti-malarial compound derived from the bark of the cinchona tree.
Uniqueness
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its specific functional groups and the combination of the quinoline moiety with the diethylamino pentyl chain and the tricarboxylic acid. This unique structure imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.
Properties
CAS No. |
68219-15-8 |
|---|---|
Molecular Formula |
C26H39N3O8 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,5-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H31N3O.C6H8O7/c1-5-23(6-2)13-9-7-8-11-21-19-15-17(24-4)14-18-16(3)10-12-22-20(18)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,12,14-15,21H,5-9,11,13H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
JLOODCFTJYDUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


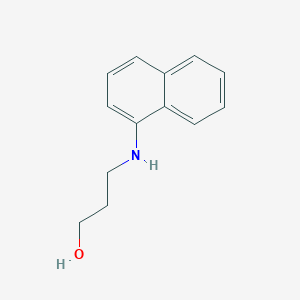
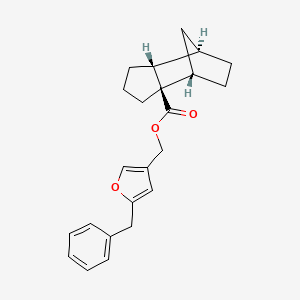
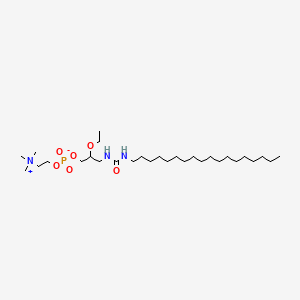

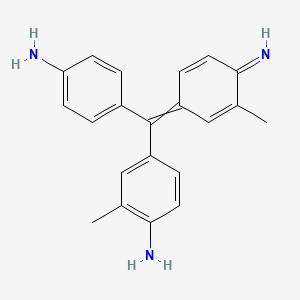


![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)


